

An In-Depth Technical Guide to N-tert-butylaniline (CAS 937-33-7)

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Compound of Interest

Compound Name: *N-tert-butylaniline*

Cat. No.: B3060869

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-tert-butylaniline**, a valuable secondary amine in organic synthesis. This document details its chemical and physical properties, spectroscopic data, synthesis and purification protocols, and key applications, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

N-tert-butylaniline, also known as N-(1,1-Dimethylethyl)benzenamine, is an aromatic amine with the chemical formula C₁₀H₁₅N.^{[1][2][3]} Its structure features a tert-butyl group attached to the nitrogen atom of an aniline molecule. This bulky substituent significantly influences the compound's reactivity and physical properties.

Table 1: Chemical Identifiers and Physical Properties of **N-tert-butylaniline**

Property	Value	Reference(s)
CAS Number	937-33-7	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₅ N	[1] [2] [3]
Molecular Weight	149.23 g/mol	[1] [2]
Synonyms	N-(1,1-Dimethylethyl)benzenamine, N-Phenyl-tert-butylamine, tert-Butyl-phenyl-amine	[1] [2]
Boiling Point	226.7 °C at 760 mmHg	[4]
Density	0.941 g/cm ³	[4]
pKa	7.00 (at 25 °C)	[2]
Flash Point	88.2 °C	[4]
Refractive Index	1.54	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **N-tert-butylaniline**.

Infrared (IR) Spectroscopy

The IR spectrum of **N-tert-butylaniline** provides information about its functional groups. The National Institute of Standards and Technology (NIST) provides a reference spectrum for **N-tert-butylaniline**.[\[5\]](#) Key absorptions are expected for the N-H stretch of the secondary amine and the aromatic C-H and C=C stretching vibrations of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry data from PubChem for N-(1,1-Dimethylethyl)benzenamine (a synonym for **N-tert-butylaniline**) shows characteristic fragmentation patterns that can be used for its identification.[\[6\]](#) The top five peaks in the mass spectrum are observed at m/z values of 93, 134, 149, 66, and 77.[\[6\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, publicly available, experimentally determined ^1H and ^{13}C NMR spectra for **N-tert-butylaniline** (CAS 937-33-7) were not found. However, spectral data for closely related isomers like 4-tert-butylaniline are available and can provide some comparative insights.^[7] For definitive structural confirmation, it is recommended to acquire NMR spectra on a purified sample.

Experimental Protocols

Synthesis of N-tert-butylaniline via Copper-Catalyzed N-tert-Butylation

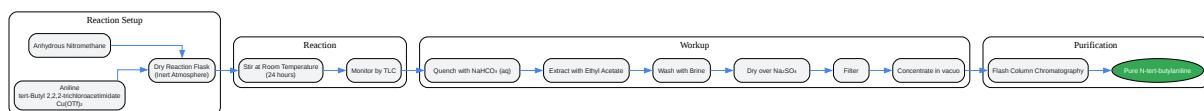
A general and efficient method for the synthesis of **N-tert-butylaniline** involves the copper-catalyzed N-tert-butylation of aniline. This method offers mild reaction conditions and good yields.

Materials:

- Aniline
- tert-Butyl 2,2,2-trichloroacetimidate
- Copper(II) trifluoromethanesulfonate ($\text{Cu}(\text{OTf})_2$)
- Nitromethane (anhydrous)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Ethyl acetate
- Hexanes

Procedure:

- To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add aniline (1.0 mmol), tert-butyl 2,2,2-trichloroacetimidate (1.5 mmol), and Cu(OTf)₂ (10 mol%).
- Add anhydrous nitromethane (5 mL) to the flask.
- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution (10 mL).
- Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Combine the organic layers and wash with brine (20 mL).
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure **N-tert-butylaniline**.

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Synthesis workflow for **N-tert-butylaniline**.

Purification Protocol

Purification of **N-tert-butylaniline** is typically achieved through flash column chromatography.

Materials and Equipment:

- Crude **N-tert-butylaniline**
- Silica gel (230-400 mesh)
- Hexanes
- Ethyl acetate
- Glass column
- Collection tubes
- Thin-layer chromatography (TLC) plates and chamber
- UV lamp

Procedure:

- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a glass column.
- Dissolve the crude **N-tert-butylaniline** in a minimal amount of the eluent.
- Load the sample onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.
- Collect fractions in separate tubes.
- Monitor the separation by TLC, visualizing the spots under a UV lamp.
- Combine the fractions containing the pure product.

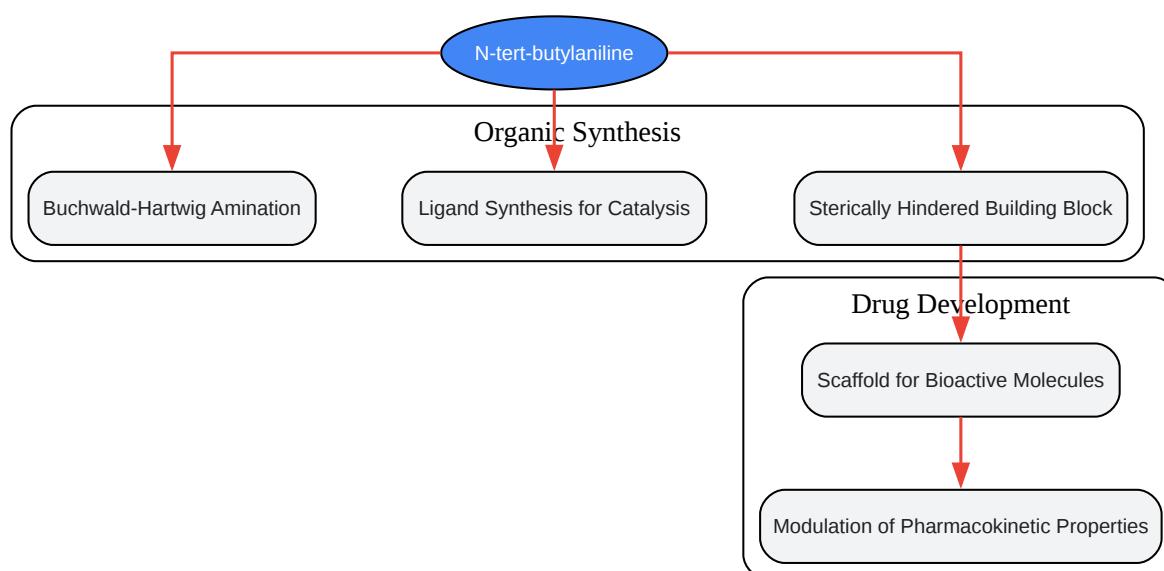
- Remove the solvent from the combined fractions under reduced pressure to obtain purified **N-tert-butylaniline**.

Applications in Research and Drug Development

The tert-butyl group in **N-tert-butylaniline** plays a significant role in medicinal chemistry and organic synthesis.^[8] The steric bulk of the tert-butyl group can be used to control reaction selectivity and to protect certain functional groups.

While specific drug candidates containing the **N-tert-butylaniline** moiety are not widely documented, its structural isomers, such as 2-tert-butylaniline and 4-tert-butylaniline, are known intermediates in the synthesis of pharmaceuticals and agrochemicals.^[9] The tert-butyl aniline scaffold is a key building block in the development of various biologically active compounds.

One of the most important applications of aniline derivatives in modern organic synthesis is in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.^[10] This reaction is a powerful tool for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals. The steric and electronic properties of **N-tert-butylaniline** can influence the efficiency and outcome of such coupling reactions.



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Applications of **N-tert-butylaniline**.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct involvement of **N-tert-butylaniline** in any biological signaling pathways. Its primary role in a research context is as a synthetic intermediate rather than a biologically active molecule that directly interacts with cellular signaling components.

Safety Information

A specific Safety Data Sheet (SDS) for **N-tert-butylaniline** (CAS 937-33-7) was not readily available. However, based on the data for closely related tert-butylaniline isomers, the following general safety precautions should be observed. It is imperative to consult a comprehensive and up-to-date SDS before handling this compound.

Table 2: General Safety and Hazard Information for tert-Butylaniline Isomers

Hazard Category	Description
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled.[11][12]
Skin Corrosion/Irritation	Causes skin irritation.[11][12]
Eye Damage/Irritation	Causes serious eye irritation.[11][12]
Respiratory Irritation	May cause respiratory irritation.[12]

Handling and Storage:

- Handle in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid breathing vapors or dust.

- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

N-tert-butylaniline is a valuable chemical intermediate with applications in organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical and materials science industries. While detailed biological studies on this specific compound are limited, its structural motifs are present in a variety of important molecules. The provided experimental protocols for its synthesis and purification offer a solid foundation for researchers working with this compound. As with all chemicals, proper safety precautions should be strictly followed during its handling and use. Further research into the spectroscopic characterization and potential biological activities of **N-tert-butylaniline** would be beneficial to the scientific community.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to N-tert-butylaniline (CAS 937-33-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3060869#n-tert-butylaniline-cas-number-937-33-7]

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